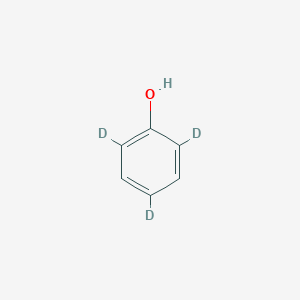

Phen-2,4,6-d3-ol

Overview

Description

Phen-2,4,6-d3-ol (CAS 7329-50-2) is a deuterated derivative of phenol, where three hydrogen atoms at the 2nd, 4th, and 6th positions on the aromatic ring are replaced with deuterium (D). Its molecular formula is C₆H₂D₃O, and its molecular weight is 96.04 g/mol (calculated from isotopic substitution) . This compound is primarily used in analytical chemistry, particularly as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its isotopic labeling, which minimizes signal interference in proton-rich environments . Additionally, it serves as a key intermediate in pharmaceutical research for synthesizing deuterated drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phen-2,4,6-d3-ol can be synthesized through several methods. One common approach involves the deuteration of phenol using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, with the phenol being dissolved in D2O and heated to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phen-2,4,6-d3-ol undergoes various chemical reactions, similar to non-deuterated phenol. These include:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4)

Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated phenols, nitrophenols, sulfonated phenols

Scientific Research Applications

Phen-2,4,6-d3-ol is widely used in scientific research due to its isotopic labeling properties. Some key applications include:

Mechanism of Action

The mechanism by which Phen-2,4,6-d3-ol exerts its effects is similar to that of phenol. The deuterium atoms do not significantly alter the chemical reactivity but provide a means to trace the compound in various reactions. The molecular targets and pathways involved include interactions with enzymes and receptors where phenolic compounds play a role .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Phen-2,4,6-d3-ol and related deuterated phenolic compounds:

Research Findings and Data Highlights

Stability and Reactivity

- Isotope Effects: The C–D bond in this compound is stronger than C–H, leading to slower reaction kinetics in hydrogen abstraction reactions compared to phenol .

- Thermal Stability: Deuterated phenols exhibit marginally higher boiling points (e.g., +1–2°C for this compound vs. phenol) due to increased molecular mass .

Market and Availability

- Commercial Sources : this compound is listed in specialized catalogs (e.g., Honeywell) with prices ranging from $2,800–$55,700 per 10–100 mg, depending on purity and supplier .

- Regulatory Status : Deuterated compounds are classified as "analytical standards" under ISO guidelines, requiring compliance with isotopic labeling regulations .

Biological Activity

Phen-2,4,6-d3-ol, also known as deuterated phenol, is a variant of phenol where three hydrogen atoms are replaced by deuterium. This modification not only alters its physical properties but also influences its biological activity and applications in various fields such as pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Target of Action

this compound shares a similar mode of action with phenol due to their structural similarities. Phenol is known for its antiseptic and disinfectant properties, effectively acting against a wide range of microorganisms. The presence of deuterium may influence the compound's interaction with biological targets, potentially enhancing its efficacy or altering its metabolic pathways.

Biochemical Pathways

The compound is involved in several biochemical pathways. It can participate in oxidation reactions leading to the formation of quinones and reduction reactions resulting in hydroquinones. Additionally, it may undergo substitution reactions to form halogenated phenols or nitrophenols. These transformations are crucial for understanding the compound's role in biological systems and its potential therapeutic applications.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to its non-deuterated counterpart. The isotopic labeling allows for tracking the incorporation and transformation of phenolic compounds within biological systems. Key parameters include:

- Boiling Point : 182°C

- Melting Point : 40-42°C

These properties affect the compound's stability and behavior in biological environments.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Phenolic compounds are recognized for their antimicrobial effects. Studies indicate that this compound retains similar antimicrobial activity as phenol against various pathogens. This includes effectiveness against multidrug-resistant bacteria due to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Case Studies

-

Cytotoxicity Against Cancer Cells

In a study examining the cytotoxic effects of phenolic compounds on cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values comparable to traditional chemotherapeutic agents. The compound's mechanism involves inducing apoptosis in cancer cells through oxidative stress pathways . -

Metabolic Studies

This compound has been employed in metabolic studies to trace the incorporation of phenolic compounds in biological systems. Its isotopic labeling allows researchers to monitor metabolic pathways and understand the transformation processes within cells.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Focus | Findings | IC50 Values |

|---|---|---|---|

| Study 1 | Antimicrobial Activity | Effective against multidrug-resistant bacteria | Not specified |

| Study 2 | Cytotoxicity | Induces apoptosis in cancer cells | 1.5 μM (L1210 cell line) |

| Study 3 | Metabolic Tracking | Traces incorporation in metabolic pathways | Not specified |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Phen-2,4,6-d3-ol, and how can isotopic purity be ensured?

this compound is synthesized via selective deuterium substitution at the 2, 4, and 6 positions of phenol. A common method involves acid-catalyzed exchange using deuterated solvents (e.g., D₂O or DCl) under controlled temperature (50–80°C). Isotopic purity (>98%) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with deuterium integration ratios confirming positional specificity . For reproducibility, ensure reaction vessels are moisture-free to prevent proton back-exchange.

Q. How should researchers characterize this compound structurally and isotopically?

Structural validation requires combining NMR (¹H and ¹³C) and high-resolution MS. The absence of proton signals at positions 2, 4, and 6 in ¹H NMR confirms deuteration. Infrared (IR) spectroscopy (e.g., O-H/D stretching bands) and isotopic ratio analysis via isotope-ratio MS (IRMS) further validate purity. Reference data from NIST (e.g., IR spectra of phenol derivatives) can aid in spectral interpretation .

Q. What analytical techniques are optimal for detecting this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Deuterated internal standards (e.g., this compound itself) mitigate matrix effects. Sample preparation should include solid-phase extraction (SPE) to isolate phenolic compounds, followed by derivatization (e.g., acetylation) to enhance ionization efficiency .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence reaction mechanisms in catalytic studies?

Deuteration at aromatic positions alters reaction kinetics due to reduced zero-point energy in C-D bonds. For example, in electrophilic substitution reactions, KIEs (k_H/k_D ≈ 2–6) can slow reaction rates, providing mechanistic insights. Computational modeling (DFT) paired with experimental kinetic data can disentangle electronic vs. steric effects. Ensure isotopic purity to avoid confounding results from mixed H/D populations .

Q. How can researchers resolve contradictions in spectral data when this compound is used as a tracer in metabolic studies?

Discrepancies in metabolite identification often arise from incomplete deuteration or in-source fragmentation during MS. To address this:

- Cross-validate with synthetic standards.

- Use high-resolution MS (HRMS) to distinguish isotopic clusters.

- Apply tandem MS (MS² or MS³) to confirm fragmentation pathways. Refer to rigorous inclusion criteria for metabolite studies, such as those outlined in Phenol-Explorer 2.0, to ensure data reliability .

Q. What experimental designs are effective for studying the environmental persistence of this compound in isotopic tracing assays?

Use controlled microcosm experiments with stable isotope probing (SIP). Key steps:

- Spike environmental samples (soil/water) with this compound.

- Monitor deuterium incorporation into degradation byproducts via LC-MS.

- Pair with 16S rRNA sequencing to link biodegradation to microbial consortia. Control for abiotic degradation by autoclaving subsamples .

Q. How can isotopic dilution techniques improve quantification accuracy in assays involving this compound?

Isotope dilution analysis (IDA) corrects for analyte loss during extraction. Protocol:

- Add a known quantity of this compound (as internal standard) pre-extraction.

- Quantify via LC-MS using a calibration curve normalized to the deuterated standard.

- Validate method precision via inter-day reproducibility tests (RSD < 10%) .

Q. Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., variable degradation rates), systematically assess variables such as isotopic purity, matrix effects, and instrumental parameters. Apply triangulation by cross-referencing NMR, MS, and computational data .

- Ethical and Reproducibility Standards : Adhere to guidelines for isotopic tracer studies, including disclosure of deuterium enrichment levels and validation of analytical methods in supplementary materials .

顶级期刊编辑手把手带你发论文之二问卷调查数据报告怎么写01:09

Properties

IUPAC Name |

2,4,6-trideuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-NHPOFCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7329-50-2 | |

| Record name | Phen-2,4,6-d3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7329-50-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.